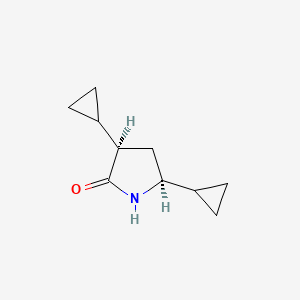

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

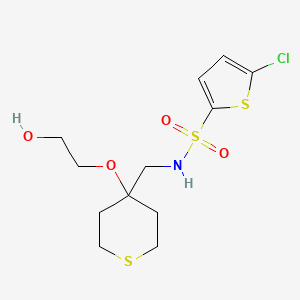

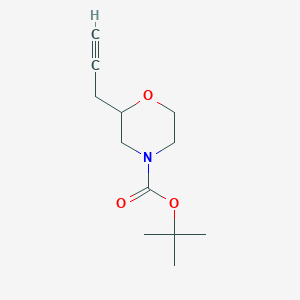

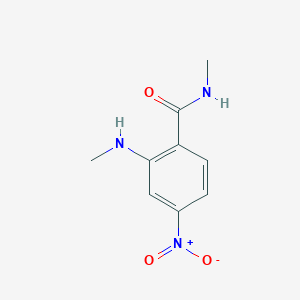

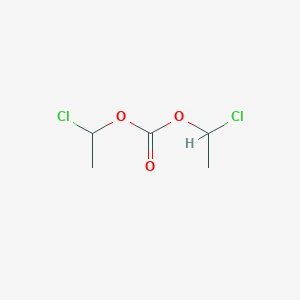

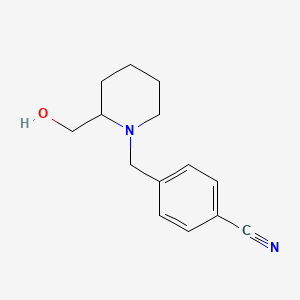

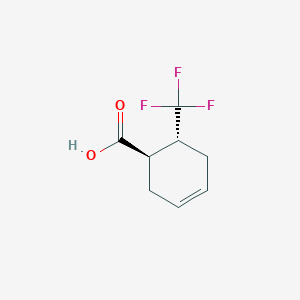

The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The stereochemistry of the compound can be determined using the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis

The chemical reactions of a compound can be studied by looking at its reactivity with different reagents. This can provide information about the functional groups present in the compound and their relative reactivities .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile Improvement

The design, synthesis, and biological activity exploration of enantiomerically pure compounds, including those based on the pyrrolidin-2-one pharmacophore, have been a significant area of research. Studies have demonstrated the importance of stereochemistry in the pharmacological profiles of these compounds, leading to the development of more effective and selective agents for facilitating memory processes and attenuating cognitive function impairments (Veinberg et al., 2015).

Antimicrobial, Antitumor, and Antidiabetic Agents

The structural modification of heterocyclic pharmacophores, including the integration of different structural fragments, has resulted in a broad range of lead molecules with antimicrobial, anticancer, and antidiabetic activities. This research highlights the versatility of heterocyclic compounds in drug development and the potential for creating novel therapies for various clinical disorders (Singh et al., 2022).

DNA/Protein Binding and Anticancer Activity

The structure-activity relationship of ruthenium(II) complexes has been extensively studied for their potential antitumor activity. The development and analysis of these complexes emphasize the critical role of complex structure in determining their ability to bind to DNA/protein and exhibit anticancer effects. This area of research provides valuable insights into the design of metal-based therapeutic agents with enhanced anticancer properties (Simović et al., 2019).

Bioactivity of Thiazolidin-4-Ones

Thiazolidin-4-ones have been identified as an important pharmacophore with a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The review of recent studies on thiazolidin-4-ones demonstrates the ongoing interest in optimizing the structure of these compounds to develop more efficient drug agents, highlighting the relevance of structural modification in enhancing therapeutic efficacy (Mech et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-10-8(6-1-2-6)5-9(11-10)7-3-4-7/h6-9H,1-5H2,(H,11,12)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLNBDKMADGVIH-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(NC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2C[C@H](NC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)

![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)